molecular formula C10H8O4 B6168158 7-methoxy-1-benzofuran-5-carboxylic acid CAS No. 1546229-54-2

7-methoxy-1-benzofuran-5-carboxylic acid

Cat. No. B6168158
CAS RN: 1546229-54-2
M. Wt: 192.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“7-methoxy-1-benzofuran-5-carboxylic acid” is a benzofuran derivative. Benzofuran compounds are ubiquitous in nature and have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities . They are potential natural drug lead compounds .


Synthesis Analysis

Benzofuran compounds can be synthesized using various methods. For example, a complex benzofuran derivative can be constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring can be constructed by proton quantum tunneling, which has fewer side reactions and high yield, conducive to the construction of complex benzofuran ring systems .

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 7-methoxy-1-benzofuran-5-carboxylic acid involves the conversion of a starting material into an intermediate, which is then further reacted to yield the final product. The key steps in the synthesis pathway include protection of the starting material, followed by oxidation and decarboxylation reactions.", "Starting Materials": [ "2-hydroxy-5-methoxybenzoic acid", "Methanol", "Sodium hydroxide", "Sodium bicarbonate", "Sodium hypochlorite", "Acetic anhydride", "Sulfuric acid", "Sodium chloride", "Water" ], "Reaction": [ "Step 1: Protection of 2-hydroxy-5-methoxybenzoic acid by reacting with acetic anhydride in the presence of sulfuric acid to yield 2-acetoxy-5-methoxybenzoic acid", "Step 2: Oxidation of 2-acetoxy-5-methoxybenzoic acid by reacting with sodium hypochlorite in the presence of sodium hydroxide to yield 2-acetoxy-5-methoxybenzoic acid-4-oxide", "Step 3: Decarboxylation of 2-acetoxy-5-methoxybenzoic acid-4-oxide by heating with sodium bicarbonate in methanol to yield 7-methoxy-1-benzofuran-5-carboxylic acid" ] }

CAS RN

1546229-54-2

Product Name

7-methoxy-1-benzofuran-5-carboxylic acid

Molecular Formula

C10H8O4

Molecular Weight

192.2

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.